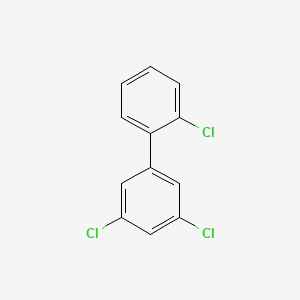

2,3',5'-Trichlorobiphenyl

描述

2,3’,5’-Trichlorobiphenyl is a polychlorinated biphenyl (PCB) compound, characterized by the presence of three chlorine atoms attached to a biphenyl structure. Its chemical formula is C12H7Cl3, and it has a molecular weight of 257.54 g/mol . PCBs are synthetic organic chemicals that were widely used in industrial applications due to their chemical stability and insulating properties. their persistence in the environment and potential health hazards led to a ban on their production in many countries.

准备方法

The synthesis of 2,3’,5’-Trichlorobiphenyl typically involves the chlorination of biphenyl. This process can be carried out using chlorine gas in the presence of a catalyst, such as ferric chloride (FeCl3), under controlled conditions. The reaction is usually performed at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms on the biphenyl rings .

Industrial production methods for PCBs, including 2,3’,5’-Trichlorobiphenyl, often involved the direct chlorination of biphenyl in a batch or continuous process. The degree of chlorination could be controlled by adjusting the reaction conditions, such as temperature, pressure, and the concentration of chlorine gas .

化学反应分析

2,3’,5’-Trichlorobiphenyl undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated metabolites. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reductive dechlorination can occur under anaerobic conditions, often facilitated by microbial action.

Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, microbial dechlorination can produce lower chlorinated biphenyls, while oxidation can yield hydroxylated derivatives .

科学研究应用

2,3',5-Trichlorobiphenyl is a type of polychlorinated biphenyl (PCB) consisting of two benzene rings connected by a single bond, with three chlorine atoms attached at the 2, 3’, and 5 positions. PCBs are synthetic organic chemicals that were widely used in industrial applications because of their chemical stability and insulating properties, but were banned in the 1970s because of their environmental persistence and potential health hazards. 2,3',5-Trichlorobiphenyl has been extensively studied for its environmental and biological effects.

Scientific Research Applications

2,3’,5-Trichlorobiphenyl's scientific research applications include environmental monitoring, toxicological research, degradation pathways, and mechanistic studies.

Environmental Impact:

- Persistence and Bioaccumulation PCBs, including 2,3',5-Trichlorobiphenyl, are known for their resistance to environmental degradation and can bioaccumulate in the food chain, leading to higher concentrations in top predators. Studies indicate that these compounds can persist in sediment and aquatic environments for decades, posing long-term ecological risks.

- Degradation Studies Research has focused on the degradation pathways of this compound in various environmental matrices. Investigations into the phototransformation of PCBs in aquatic systems show that dissolved organic matter significantly influences the degradation rates and products formed during exposure to sunlight.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Environmental Monitoring | Detection and quantification in sediments and water bodies using GC-MS techniques |

| Toxicological Research | Studies on survival rates and enzyme activity in model organisms like houseflies |

| Degradation Pathways | Research on phototransformation and biodegradation processes in aquatic environments |

| Mechanistic Studies | Investigations into oxidative stress and DNA damage mechanisms associated with PCB exposure |

Action Environment:

- 2,3’,5-Trichlorobiphenyl is resistant to environmental degradation through photolytic, biological, or chemical processes.

Biochemical Analysis:

- 2,3’,5-Trichlorobiphenyl is known to interact with the estrogen receptor, a nuclear hormone receptor. It is known to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1. The molecular mechanism of 2,3’,5-Trichlorobiphenyl involves its interaction with the estrogen receptor, believed to bind to the receptor, affecting its function and influencing gene expression.

Chemical Reactions Analysis:

- Types of Reactions 2,3’,5-Trichlorobiphenyl undergoes various chemical reactions, including oxidation, reduction, and substitution.

- Common Reagents and Conditions Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or zinc dust, and substitution reagents such as sodium hydroxide or thiol compounds.

- Major Products The major products formed from these reactions include hydroxylated biphenyls, less chlorinated biphenyls, and substituted biphenyls.

Comparison with Similar Compounds:

- 2,3’,5-Trichlorobiphenyl is one of 209 polychlorinated biphenyls. Similar compounds include 2,3’,5’-Trichlorobiphenyl, 2,2’,5,5’-Tetrachlorobiphenyl, and 2,3,4,5-Tetrachlorobiphenyl. Each of these compounds has unique properties and reactivity patterns, making them distinct in their chemical behavior and applications.

作用机制

The mechanism of action of 2,3’,5’-Trichlorobiphenyl involves its interaction with cellular receptors and enzymes. Dioxin-like PCBs, including 2,3’,5’-Trichlorobiphenyl, bind to the aryl hydrocarbon receptor (AhR). This binding alters the transcription of genes, leading to the induction of hepatic Phase I and Phase II enzymes, particularly those of the cytochrome P450 family . These enzymes play a crucial role in the metabolism and detoxification of xenobiotics, including PCBs.

相似化合物的比较

2,3’,5’-Trichlorobiphenyl is one of many polychlorinated biphenyls, each differing in the number and position of chlorine atoms. Similar compounds include:

2,3,5-Trichlorobiphenyl: Another trichlorinated biphenyl with chlorine atoms at different positions on the biphenyl rings.

2,2’,5,5’-Tetrachlorobiphenyl: A tetrachlorinated biphenyl with four chlorine atoms, known for its higher persistence and toxicity compared to trichlorinated biphenyls.

2,3’,4,4’-Tetrachlorobiphenyl: Another tetrachlorinated biphenyl with a different chlorine substitution pattern, often used in toxicological studies.

The uniqueness of 2,3’,5’-Trichlorobiphenyl lies in its specific chlorine substitution pattern, which influences its chemical properties, environmental behavior, and biological effects.

生物活性

2,3',5'-Trichlorobiphenyl (PCB 18) is a member of the polychlorinated biphenyl (PCB) family, which consists of synthetic organic chemicals with various industrial applications. This article examines the biological activity of PCB 18, focusing on its metabolism, toxicological effects, and potential health risks.

- Chemical Formula : C₁₂H₇Cl₃

- Molecular Weight : 287.54 g/mol

- CAS Number : 37680-73-2

Metabolism of this compound

The metabolism of PCBs, including PCB 18, primarily occurs in the liver and involves biotransformation processes that can lead to the formation of reactive metabolites. Studies indicate that PCB 18 undergoes hydroxylation and other modifications that can result in various hydroxylated metabolites (OH-PCBs) which may exhibit different biological activities compared to their parent compound .

Key Metabolic Pathways:

- Hydroxylation : Conversion to hydroxylated forms which can be further oxidized to reactive species.

- Conjugation : Formation of conjugates with sulfate or glucuronide, enhancing excretion but potentially retaining some biological activity .

Toxicological Effects

Research has demonstrated that PCB 18 exhibits several toxicological effects, particularly through endocrine disruption and cytotoxicity. Notably, studies have highlighted its potential estrogenic activity in aquatic organisms like rainbow trout, indicating that it may interact with estrogen receptors and disrupt hormonal balance .

Summary of Toxic Effects:

- Endocrine Disruption : PCB 18 has been shown to bind to estrogen receptors, leading to altered reproductive functions in fish .

- Cytotoxicity : In vitro studies indicate that exposure can lead to cell death and oxidative stress in various cell lines .

Case Studies

-

Estrogenic Activity in Aquatic Species :

A study conducted on rainbow trout demonstrated that metabolites of PCB 18 exhibit estrogenic properties. The research indicated that certain hydroxylated metabolites significantly increased vitellogenin levels, a biomarker for estrogen exposure . -

Human Health Risks :

Epidemiological studies have linked PCB exposure to various health issues, including immune dysfunction and developmental disorders. Although specific data on PCB 18 is limited, its structural similarities to other more studied PCBs suggest potential health risks associated with exposure through contaminated food sources or environmental media .

Data Table: Biological Activity Summary

属性

IUPAC Name |

1,3-dichloro-5-(2-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12(11)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXVMAQACUOSFJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074140 | |

| Record name | 2,3',5'-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37680-68-5 | |

| Record name | 2,3',5'-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037680685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3',5'-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',5'-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0FH5F1343R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The provided research focuses on microbial dechlorination of PCBs. Can these microbial processes potentially be harnessed for bioremediation of 2,3',5'-Trichlorobiphenyl contaminated sites?

A1: The research [] specifically investigates the ability of anaerobic microorganisms found in Venice Lagoon sediments to dechlorinate polychlorinated biphenyls (PCBs), including potentially this compound. The study demonstrates that these microorganisms can effectively dechlorinate weathered PCBs, suggesting a potential for bioremediation strategies. Further research is needed to assess the effectiveness and feasibility of utilizing these specific microorganisms or their enzymes for large-scale bioremediation of this compound contaminated sites. Factors such as the specific environmental conditions, microbial community composition, and the presence of other contaminants would need to be carefully considered for successful implementation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。